Ethanone, 1-[3-[(3-chlorofuro[2,3-b]quinolin-4-yl)amino]phenyl]-
CAS No.: 629164-69-8
Cat. No.: VC17271019
Molecular Formula: C19H13ClN2O2
Molecular Weight: 336.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 629164-69-8 |
|---|---|
| Molecular Formula | C19H13ClN2O2 |
| Molecular Weight | 336.8 g/mol |
| IUPAC Name | 1-[3-[(3-chlorofuro[2,3-b]quinolin-4-yl)amino]phenyl]ethanone |
| Standard InChI | InChI=1S/C19H13ClN2O2/c1-11(23)12-5-4-6-13(9-12)21-18-14-7-2-3-8-16(14)22-19-17(18)15(20)10-24-19/h2-10H,1H3,(H,21,22) |
| Standard InChI Key | GQTKFPARAWLIJL-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CC(=CC=C1)NC2=C3C(=COC3=NC4=CC=CC=C42)Cl |
Introduction
Ethanone, 1-[3-[(3-chlorofuro[2,3-b]quinolin-4-yl)amino]phenyl]- is a complex organic compound belonging to the quinoline family. Its molecular formula is C19H13ClN2O2, with a molecular weight of approximately 336.8 g/mol. This compound is notable for its diverse biological activities and potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.
Synthesis Methods
The synthesis of Ethanone, 1-[3-[(3-chlorofuro[2,3-b]quinolin-4-yl)amino]phenyl]- typically involves multiple steps starting from readily available precursors. A common synthetic route includes the condensation of 3-chlorofuro[2,3-b]quinoline with aniline derivatives, followed by cyclization and further functionalization to introduce the ethanone group. Industrial production can be scaled up using continuous flow reactors and automated synthesis platforms to improve yield and purity.
Biological Activities and Potential Applications
Research indicates that this compound exhibits significant biological activity, particularly in antimicrobial and anticancer studies. Its mechanism of action likely involves inhibiting certain kinases involved in cancer cell signaling pathways, thereby affecting tumor growth and progression. Additionally, it may act as a CDK inhibitor and Hsp90 blocker, highlighting its potential as a therapeutic candidate in oncology.
| Biological Activity | Description |
|---|---|
| Antimicrobial Activity | Potential against various microbial strains |
| Anticancer Activity | Inhibits cancer cell growth by targeting specific kinases and pathways |
Research Findings and Future Directions
Future research should focus on further elucidating the pharmacodynamics of Ethanone, 1-[3-[(3-chlorofuro[2,3-b]quinolin-4-yl)amino]phenyl]- and conducting clinical trials to validate its therapeutic potential. Understanding its interactions with molecular targets and optimizing its synthesis for industrial-scale production are crucial steps in developing this compound as a viable therapeutic agent.
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